molecular formula C15H11N3S2 B8528434 2-(1H-benzimidazol-2-yl-thiomethyl)-benzothiazole

2-(1H-benzimidazol-2-yl-thiomethyl)-benzothiazole

Cat. No.: B8528434
M. Wt: 297.4 g/mol
InChI Key: FLAMKNDYSOGEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl-thiomethyl)-benzothiazole is a useful research compound. Its molecular formula is C15H11N3S2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11N3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C15H11N3S2/c1-2-6-11-10(5-1)17-15(18-11)19-9-14-16-12-7-3-4-8-13(12)20-14/h1-8H,9H2,(H,17,18)

InChI Key

FLAMKNDYSOGEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g (50 mmol-80%) of sodium hydride were added under nitrogen to a stirred solution of 7.6 g (50 mmol) of 2-benzimidazolethiol in 76 ml of dimethylformamide and after one hour, 7.2 g (40 mmol) of 2-chloromethyl-benzothiazole were added with ice cooling. The mixture stood at room temperature for 2 hours and the solution was concentrated under reduced pressure in a nitrogen stream. The residue was dissolved in ethyl acetate and the solution was washed with ice cold 2N sodium hydroxide solution and aqueous saturated sodium chloride solution, was dried over magnesium sulfate and evaporated to dryness under reduced pressure to obtain 6.91 g (58% yield) of 2-(1H-benzimidazol-2-yl-thiomethyl)-benzothiazole in the form of pale yellow crystals after crystallization from dichloromethane melting at 159°-162° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two

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